molecular formula C24H29N3O5 B2508693 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol CAS No. 1092972-14-9

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Cat. No. B2508693
CAS RN: 1092972-14-9
M. Wt: 439.512
InChI Key: OFODXFHEKPGWFU-UHFFFAOYSA-N
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Description

The compound "2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the pyrazole ring, methoxy groups, and morpholine moiety are common in the literature for their biological relevance.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of pyrazole derivatives and subsequent functionalization. For instance, a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were prepared by two synthetic routes, indicating the versatility in the synthetic approach to such compounds . Similarly, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involved careful selection of substituents and spacer lengths to achieve the desired biological activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For example, the molecular structure and spectroscopic data of a related compound were obtained from DFT calculations, which included optimization of geometry and assignment of fundamental vibrations . Crystallographic investigations of Schiff base ligands with a pyrazolone core revealed detailed information about the tautomeric equilibria and crystal packing . These techniques would be applicable to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their interactions with biological targets. The antiparasitic activities of morpholine derivatives against various strains suggest that these compounds can undergo specific chemical interactions with biological molecules . The binding assays for σ(1) receptor antagonists also imply that the pyrazole core can be fine-tuned to interact selectively with biological receptors . These insights into the chemical reactivity can guide the understanding of how "this compound" might react in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their structural features. The presence of methoxy and morpholine groups suggests potential solubility in organic solvents and possible hydrogen bonding capabilities. The stability of complexes formed with phenols, as seen in the pyrazol-3-ol complexes, indicates that the compound may also form stable non-covalent interactions . The physicochemical properties such as melting points and solubility would be important for the practical application of the compound in biological studies.

Scientific Research Applications

Tautomerism and Structural Analysis

The study of NH-pyrazoles, including compounds like (E)-3(5)-[β-(3,4-dimethoxyphenyl)-ethenyl]-4-methyl-5(3)-phenyl-1H-pyrazole, reveals insights into their annular tautomerism. Such compounds exhibit unique tautomeric behaviors in solution and solid states, influenced by their hydrogen bonding patterns and structural arrangements (Cornago et al., 2009).

Synthesis and Biological Evaluation

The synthesis of novel pyrazole chalcones, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, has been explored for their potential anti-inflammatory, antioxidant, and antimicrobial properties. These compounds demonstrate significant biological activities, suggesting their utility in drug discovery and therapeutic applications (Bandgar et al., 2009).

Photophysical and Chemosensor Applications

Research on pyrazoline derivatives, such as 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, highlights their photophysical properties and applications as fluorescent chemosensors. These compounds exhibit solvatochromism and can be used for detecting metal ions like Fe3+, showcasing their potential in analytical chemistry and environmental monitoring (Salman A. Khan, 2020).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-16-23(17-4-7-21(29-2)22(14-17)30-3)24(26-25-16)19-6-5-18(15-20(19)28)32-13-10-27-8-11-31-12-9-27/h4-7,14-15,28H,8-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFODXFHEKPGWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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